N-Desmethyldoxylamine
Overview
Description
N-Desmethyldoxylamine is a metabolite of the antihistamine doxylamine . It has a molecular formula of C16 H20 N2 O and a molecular weight of 374.43 .
Molecular Structure Analysis
The molecular structure of N-Desmethyldoxylamine is represented by the formula C16 H20 N2 O . Unfortunately, the search results do not provide a detailed molecular structure analysis.Scientific Research Applications
Metabolic Pathways and Identification
Metabolism in Humans : A study identified N-Desmethyldoxylamine and its N-acetyl conjugates as metabolites of doxylamine in human urine. This marks the first report of in vivo acetylation of primary and secondary aliphatic amines in humans (Ganes & Midha, 1987).
Secondary Amine Metabolism : N-Desmethyldoxylamine, as a primary amine metabolite, does not contribute to the formation of metabolic-intermediate (MI) complexes in secondary alkyl amines. This highlights its distinct role in secondary amine metabolism (Hanson et al., 2010).
Characterization in Monkey Metabolism : Mass spectral analysis of rhesus monkey urine metabolites identified N-Desmethyldoxylamine, demonstrating its significance in doxylamine metabolism (Holder et al., 1985).
Drug Metabolism and Interaction
Tamoxifen Metabolism : N-Desmethyltamoxifen, closely related to N-Desmethyldoxylamine, is a primary metabolite of tamoxifen, revealing the compound's significance in the metabolism of cancer treatment drugs (Borges et al., 2006).
Imipramine Metabolism : N-Hydroxydesmethylimipramine, a metabolite similar to N-Desmethyldoxylamine, has been identified as a significant metabolite in the metabolism of the antidepressant imipramine (Beckett et al., 1983).
Analytical Techniques and Applications
Thermospray Mass Spectrometry Analysis : N-Desmethyldoxylamine was studied using thermospray mass spectrometry, illustrating its utility in the analysis of biological metabolites (Korfmacher et al., 1988).
N,N-Bis(ethoxymethyl)alkylamine Reagents : In a study, N,N-Bis(ethoxymethyl)alkylamines, which are structurally related to N-Desmethyldoxylamine, were used as reagents for synthesizing azabicyclic ketones, indicating its potential in organic synthesis (Halliday et al., 2006).
Mutagenicity Studies : A study on N-2-acetylaminofluorene and its hydroxy derivative showed the mutagenic potential of compounds structurally similar to N-Desmethyldoxylamine (Allaben et al., 1979).
properties
IUPAC Name |
N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERXBEFNHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000095 | |
Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyldoxylamine | |
CAS RN |
78868-03-8 | |
Record name | N-Desmethyldoxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLDOXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36G349I9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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